molecular formula C11H13BrO4 B1405419 3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde CAS No. 167165-56-2

3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde

Cat. No. B1405419
M. Wt: 289.12 g/mol
InChI Key: QKCJTMSWYURBEM-UHFFFAOYSA-N
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Description

“3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde” is a chemical compound with the molecular formula C11H13BrO4. It is related to “3-Bromo-2-methoxybenzaldehyde”, which has the molecular formula C8H7BrO2 .

Scientific Research Applications

Synthetic Applications

  • Synthesis of 3,4,5-Trimethoxy Benzaldehyde : A study by Feng (2002) outlines a process involving the reaction of p-hydroxy benzaldehyde with bromine, forming 3,5-bromo-4-hydroxy benzaldehyde. This compound is then converted to 3,4,5-trimethoxy benzaldehyde, illustrating a potential application of related bromo-benzaldehydes in organic synthesis (Yangyu Feng, 2002).

  • Synthesis of Tetralin Derivatives : Banerjee et al. (2013) demonstrate the use of a similar compound, 3-hydroxy-4-methoxy-benzaldehyde, in the synthesis of tetralin derivatives. This highlights the utility of bromo-benzaldehydes in the synthesis of complex organic compounds (A. K. Banerjee et al., 2013).

Polymer Science Applications

  • Copolymerization Studies : Kharas et al. (2016) investigated the copolymerization of styrene with various ethylenes, including bromo-methoxy substituted compounds. These studies demonstrate the relevance of bromo-benzaldehydes in polymer chemistry (G. Kharas et al., 2016).

Biochemical Research

  • Synthesis of Antimicrobial Compounds : Sherekar et al. (2021) synthesized compounds from bromo- and methoxy-substituted benzaldehydes, which were then evaluated for their antimicrobial activities. This indicates the potential of bromo-benzaldehydes in developing new antimicrobial agents (V. M. Sherekar et al., 2021).

  • Cubane Cobalt and Nickel Clusters Synthesis : A study by Zhang et al. (2013) involving the synthesis of tetranuclear complexes, including the use of 2-hydroxy-3-methoxy-benzaldehyde, suggests the applicability of bromo-benzaldehydes in the synthesis of metal-organic frameworks and complexes (Shuhua Zhang et al., 2013).

properties

IUPAC Name

3-bromo-2-(2-methoxyethoxymethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-14-5-6-15-8-16-11-9(7-13)3-2-4-10(11)12/h2-4,7H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCJTMSWYURBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=C(C=CC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde

Synthesis routes and methods

Procedure details

3-Bromo-2-hydroxybenzaldehyde (1.5 g, 7.5 mmol) was dissolved in dichloromethane (25 mL) and diisopropylethylamine (2 mL, 11.3 mmol) was added to the solution. The mixture was stirred while 2-methoxyethoxymethyl chloride (0.94 mL, 8.3 mmol) was added dropwise. The mixture was stirred for 1 hour and then washed with 5% citric acid solution (5 mL) until the washings were acidic, dried and concentrated by evaporation. Product was purified from the residue by chromatography (silica gel, 30% ethyl acetate/hexanes) to give 3-bromo-2-(2-methoxy-ethoxymethoxy)benzaldehyde (1.7 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.94 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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